molecular formula C6H10O2 B169769 (S)-3-(Hydroxymethyl)cyclopentanone CAS No. 113681-11-1

(S)-3-(Hydroxymethyl)cyclopentanone

Cat. No. B169769
CAS RN: 113681-11-1
M. Wt: 114.14 g/mol
InChI Key: ZUDJASYMJNCZKF-YFKPBYRVSA-N
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Description

“(S)-3-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as “3-(Hydroxymethyl)cyclopentanone” and "Cyclopentanone, 3-(hydroxymethyl)-, (S)-" . The compound has a molecular weight of 114.14 g/mol .


Synthesis Analysis

The synthesis of cycloalkanes, including compounds like “(S)-3-(Hydroxymethyl)cyclopentanone”, has been a subject of research. For instance, high-density jet fuel range cycloalkanes were synthesized in high yields (~80%) by solvent-free aldol condensation of cyclopentanone and furfural followed by hydrodeoxygenation (HDO) .


Molecular Structure Analysis

The molecular structure of “(S)-3-(Hydroxymethyl)cyclopentanone” can be represented by the InChI string: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 . The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

“(S)-3-(Hydroxymethyl)cyclopentanone” has a molecular weight of 114.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .

Safety and Hazards

The safety data sheet for a similar compound, cyclopentanone, indicates that it is flammable and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals, including “(S)-3-(Hydroxymethyl)cyclopentanone”, is an important way to utilize renewable biomass resources . Future research may focus on improving the scalability, selectivity, environmental footprint, and cost competitiveness of the process .

properties

IUPAC Name

(3S)-3-(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDJASYMJNCZKF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the primary synthetic routes to obtaining 3-(hydroxymethyl)cyclopentanone from biomass-derived sources?

A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) can be derived from biomass using furfural (FF) or 5-(hydroxymethyl)furfural (HMF) as starting materials. The most common method involves a catalytic hydrogenative ring rearrangement reaction. [, , , ] For example, using a Nickel/Alumina catalyst in water, HMF can be converted to HCPN. [, ] This reaction's selectivity towards HCPN is temperature-dependent, with higher temperatures favoring its formation.

Q2: How does the choice of catalyst influence the synthesis of HCPN?

A2: The choice of catalyst significantly impacts the yield and selectivity of HCPN production. Studies have shown that catalysts like Ni/Alumina [, ] and Pd/Pyrochlore with oxygen vacancies [] are effective for the hydrogenative ring rearrangement of furanic aldehydes to HCPN. The catalyst's properties, such as metal content, Lewis acidity, and metal-support interaction, can significantly influence the reaction pathway and product distribution. [] For example, Pd/La2Ti2O7 favors cyclopentanone production, while Pd/La2Ce2O7 promotes tetrahydrofuran alcohols. []

Q3: What are the challenges associated with the catalytic conversion of biomass-derived furanic aldehydes to HCPN?

A3: While promising, the catalytic conversion of FF and HMF to HCPN faces challenges:

  • Selectivity: Achieving high selectivity towards HCPN can be challenging due to the possibility of competing reactions, such as complete hydrogenation to tetrahydrofuran-2,5-diyldimethanol. [, ]

Q4: Are there alternative synthetic routes to HCPN beyond those using biomass-derived starting materials?

A4: Yes, alternative synthetic approaches exist. One such method utilizes a sequential [2+2] photocycloaddition and rearrangement reaction to synthesize 2,2-dimethyl-3-hydroxymethyl cyclopentanone, a key intermediate in the synthesis of the pheromone planococcyl acetate. []

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